N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine
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Overview
Description
“N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine” is a chemical compound with the CAS Number: 856288-54-5 . It has a molecular weight of 243.33 . The IUPAC name for this compound is (E)-5-methyl-N-(quinolin-8-yl)thiazolidin-2-imine .
Synthesis Analysis
Thiazolidine motifs, such as the one present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : Quinoline derivatives, closely related to N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine, have been synthesized using various techniques, such as reactions with aryl or alkyl isothiocyanates, treatment with ethyl bromoacetate, and cyclization reactions. These methods are crucial for developing compounds with potential biological activities (Keshk et al., 2008).
Antimicrobial Properties : A number of quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from quinolin-2-carbohydrazide and thiosemicarbazides demonstrated noteworthy antimicrobial activity, suggesting a potential application in treating microbial infections (Keshk et al., 2008).
Chemical Transformations and Potential Biological Significance
- Chemical Transformations : Research has explored various chemical transformations of quinoline derivatives. These transformations are important for developing new compounds with potential biological significance, such as antiparasitic drugs (Méndez et al., 2001).
Novel Thiazolidinone Derivatives
- Development of Novel Compounds : The synthesis of novel thiazolidinone derivatives linked to quinoline structures has been achieved. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications (Patel et al., 2012).
Antioxidant and Antiproliferative Applications
- Antioxidant and Anticancer Potential : Certain quinoline-thiazolidinone compounds have shown promising antioxidant and antiproliferative activities. This suggests their potential use in cancer treatment and as antioxidants (Mani et al., 2018).
Synthesis of Quinoline-Based Compounds
- Synthesis for Antimicrobial Applications : New series of quinoline-based compounds have been synthesized and shown significant antimicrobial activity, further emphasizing the medicinal potential of these compounds (Sharma et al., 2008).
Safety and Hazards
Future Directions
Thiazolidine derivatives, including “N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s effects are mediated through multiple pathways, given the diversity of biological responses observed with thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been associated with a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
5-methyl-N-quinolin-8-yl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-8-15-13(17-9)16-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKMAYEVRBDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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